(4,4-Difluorocyclohexyl)(phenyl)methanol
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Overview
Description
(4,4-Difluorocyclohexyl)(phenyl)methanol is an organic compound with the molecular formula C13H16F2O It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and a phenyl group is attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanol typically involves the reaction of 4,4-difluorocyclohexanone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (4,4-Difluorocyclohexyl)(phenyl)ketone.
Reduction: Formation of (4,4-Difluorocyclohexyl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Difluorocyclohexyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluorocyclohexyl)methanol
- (4,4-Difluorocyclohexyl)ethanol
- (4,4-Difluorocyclohexyl)propylamine
Uniqueness
(4,4-Difluorocyclohexyl)(phenyl)methanol is unique due to the presence of both a phenyl group and fluorine atoms on the cyclohexane ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F2O |
---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-phenylmethanol |
InChI |
InChI=1S/C13H16F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChI Key |
XROJEKIZPJGWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(C2=CC=CC=C2)O)(F)F |
Origin of Product |
United States |
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